Cas no 879-37-8 (2-(1H-indol-3-yl)acetamide)

2-(1H-indol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- Indole-3-acetamide
- 1H-Indol-3-ylacetamide
- 1H-Indole-3-acetamide
- 2-(1H-INDOL-3-YL)ACETAMIDE
- INDOLE-3-ACETAMIDE CRYSTALLINE
- 3-Indoleacetamide
- 3-Indolylacetamide
- NSC 1969
- Indoleacetamide
- (indol-3-yl)acetamide
- C10H10N2O
- 1-Indole-3-acetamide
- 2-(3-Indolyl)acetamide
- (1H-indol-3-yl)acetamide
- Indole-3-acetamide (8CI)
- O9SEW65XW3
- Indole-3-acetamide (6CI,8CI)
- ZOAMBXDOGPRZLP-UHFFFAOYSA-N
- 2-indol-3-ylacetamide
- TSR
- PubChem7350
- 1H-indol-3-yl-acetamide
- 3-INDOLE ACETAMIDE
- bmse000696
- Indole-3
- Indole-3-acetamide (6CI, 8CI)
- AM1212
- 1H-Indole-3-ethanimidic acid
- EN300-74842
- EINECS 212-904-4
- DB08652
- DTXSID60236686
- CS-W017500
- FT-0615869
- Indole-3-acetamide, 98%
- A15869
- SCHEMBL8082815
- NSC1969
- 879-37-8
- I0668
- 2-(1H-indol-3-yl)-acetamide
- 99FEA035-A073-4863-9F14-923310E3BC45
- NS00039231
- Auxin amide
- SY014237
- Oprea1_704903
- SCHEMBL40822
- CHEBI:16031
- Q27097844
- Z33546521
- FS-2701
- NSC-1969
- AC-23418
- InChI=1/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
- 3-Indolylacetamide;NSC 1969
- 879-06-1
- HY-W016784
- MFCD00005641
- Indole--d5-3-acetaMide
- ZOAMBXDOGPRZLP-UHFFFAOYSA-
- SB15031
- HMS1740A02
- HB0341
- IAM
- CCG-266389
- I-0900
- UNII-O9SEW65XW3
- HMS3604E11
- s5610
- AKOS001129741
- C02693
- BCP27037
- 2-(1H-Indol-3-yl)acetamide #
- Indole-3-acetamide,98%
- Indole-3-acetamide; 2-(1H-Indol-3-yl)acetamide; 2-(3-Indolyl)acetamide; 3-Indolylacetamide; NSC 1969
- DTXCID90159177
- DB-011565
- 2-(1H-indol-3-yl)acetamide
-
- MDL: MFCD00005641
- インチ: 1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
- InChIKey: ZOAMBXDOGPRZLP-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C2C(=CC=CC=2)NC=1)N
計算された属性
- せいみつぶんしりょう: 174.07900
- どういたいしつりょう: 174.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 58.9
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.285 g/cm1.285
- ゆうかいてん: 152.0 to 156.0 deg-C
- ふってん: 469.7°C at 760 mmHg
- フラッシュポイント: 237.8 °C
- 屈折率: 1.687
- PSA: 58.88000
- LogP: 1.89600
- ようかいせい: 未確定
2-(1H-indol-3-yl)acetamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
2-(1H-indol-3-yl)acetamide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1H-indol-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D403997-1kg |
3-Indoleacetamide |
879-37-8 | 97% | 1kg |
$1200 | 2024-06-05 | |
Enamine | EN300-74842-0.1g |
2-(1H-indol-3-yl)acetamide |
879-37-8 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
BAI LING WEI Technology Co., Ltd. | 123823-25G |
Indole-3-acetamide, 98% |
879-37-8 | 98% | 25G |
¥ 962 | 2022-04-26 | |
Key Organics Ltd | FS-2701-5MG |
2-(1H-Indol-3-yl)acetamide |
879-37-8 | >95% | 5mg |
£42.00 | 2025-02-09 | |
TRC | I577491-5g |
1H-Indole-3-acetamide |
879-37-8 | 5g |
$91.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045554-100g |
Indole-3-acetamide |
879-37-8 | 98% | 100g |
¥ȍǨƊ | 2023-07-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2205-25G |
2-(1H-indol-3-yl)acetamide |
879-37-8 | 95% | 25g |
¥ 290.00 | 2023-04-13 | |
Ambeed | A163352-100mg |
Indole-3-acetamide |
879-37-8 | 98% | 100mg |
$5.0 | 2025-02-26 | |
eNovation Chemicals LLC | D382729-100g |
3-Indoleacetamide |
879-37-8 | 97% | 100g |
$270 | 2024-05-24 | |
Chemenu | CM148686-1000g |
Indole-3-acetamide |
879-37-8 | 95%+ | 1000g |
$936 | 2023-02-01 |
2-(1H-indol-3-yl)acetamide 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Reagents: Ammonia Solvents: Water ; 18 h, rt
ごうせいかいろ 6
1.2 3 h, 50 - 55 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 8, cooled
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Reagents: Glucose , Disodium NADH , Glucose dehydrogenase Catalysts: Tryptophan 2-monooxygenase , Riboflavin reductase (NADPH) ; 48 h, 30 °C
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
1.2 Reagents: Ammonia Solvents: Water ; cooled; 3 h, cooled
ごうせいかいろ 15
ごうせいかいろ 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
2-(1H-indol-3-yl)acetamide Raw materials
- L-Serine
- 1H-Indole-3-acetyl chloride
- Indole
- 3-Nitro-1H-indole
- 2-(1H-indol-3-yl)acetonitrile
- tryptophan
- 3-Indoleacetic acid
- L-Tryptophan
- Tryptamine
- 1-Nitroethene (~ 1 mole/L in Toluene)
2-(1H-indol-3-yl)acetamide Preparation Products
- 1H-indole-3-carboxylic acid (771-50-6)
- Indole (120-72-9)
- 2-(1H-indol-3-yl)acetonitrile (771-51-7)
- N-1H-Indol-3-ylformamide (80485-89-8)
- 3-Indoleacetic acid (87-51-4)
- Indole-3-carboxaldehyde (487-89-8)
- 2-(1H-indol-3-yl)acetamide (879-37-8)
- 2-(6-Methoxy-1H-indol-3-yl)acetic Acid (103986-22-7)
- 1H,1''H-3,3':3',3''-terindol-2'(1'H)-one (75833-70-4)
2-(1H-indol-3-yl)acetamide サプライヤー
2-(1H-indol-3-yl)acetamide 関連文献
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Xiaoyan Chen,Guanyinsheng Qiu,Renzhi Liu,Dianpeng Chen,Zhiyuan Chen Org. Chem. Front. 2020 7 890
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Battu Harish,Sanjay Yadav,Surisetti Suresh Chem. Commun. 2021 57 231
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Battu Harish,Manyam Subbireddy,Surisetti Suresh Chem. Commun. 2017 53 3338
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Jinjae Park,Cheol-Hong Cheon RSC Adv. 2022 12 21172
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6. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp.Bi-Xian Zhang,Pei-Shan Li,Ying-Ying Wang,Jia-Jun Wang,Xiu-Lin Liu,Xue-Yang Wang,Xiao-Mei Hu RSC Adv. 2021 11 31601
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Chengcheng Yang,Yao Du,Daoyuan Ren,Xingbin Yang,Yan Zhao Food Funct. 2021 12 9793
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Paul M. Dewick Nat. Prod. Rep. 1998 15 17
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Alexander V. Aksenov,Nicolai A. Aksenov,Zarema V. Dzhandigova,Dmitrii A. Aksenov,Leonid G. Voskressensky,Valentine G. Nenajdenko,Michael Rubin RSC Adv. 2016 6 93881
2-(1H-indol-3-yl)acetamideに関する追加情報
2-(1H-indol-3-yl)acetamide (CAS No. 879-37-8): A Comprehensive Overview
2-(1H-indol-3-yl)acetamide, also known by its CAS number 879-37-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole-based structure, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The indole moiety is a fundamental building block in many natural products and bioactive molecules, making 2-(1H-indol-3-yl)acetamide a valuable compound for both academic and industrial research.
The structure of 2-(1H-indol-3-yl)acetamide consists of an indole ring substituted with an acetamide group at the 3-position. This substitution pattern is critical for its biological activity and chemical reactivity. The indole ring's aromaticity and the electron-donating properties of the acetamide group contribute to its unique electronic characteristics, which are exploited in various applications. Recent studies have highlighted the potential of this compound in drug discovery, particularly in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
In terms of synthesis, 2-(1H-indol-3-yl)acetamide can be prepared through several routes, including Friedländer synthesis, which involves the condensation of an o-amino aryl aldehyde with a ketone or aldehyde. The choice of synthetic method depends on the desired scale, purity, and cost-effectiveness. Researchers have also explored green chemistry approaches to synthesize this compound, emphasizing sustainability and reducing environmental impact.
The biological activity of 2-(1H-indol-3-yl)acetamide has been extensively studied. It has shown promising results as a potential anticancer agent by inhibiting key enzymes such as histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable targets for chemotherapy. Recent clinical trials have demonstrated the efficacy of similar compounds in reducing tumor growth and improving patient outcomes.
Beyond its pharmacological applications, 2-(1H-indol-3-yl)acetamide has also found use in materials science. Its ability to form self-assembled monolayers (SAMs) on various surfaces makes it a candidate for applications in nanotechnology and surface modification. SAMs are crucial for creating functional surfaces with tailored properties, such as improved biocompatibility or enhanced catalytic activity.
In conclusion, 2-(1H-indol-3-yl)acetamide, with its CAS number 879-37-8, is a versatile compound with diverse applications across multiple disciplines. Its indole-based structure provides a foundation for exploring new drug candidates and advanced materials. As research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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